
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid is a chemical compound that features a tert-butylamino group, a hydroxy group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid typically involves the reaction of tert-butylamine with a suitable precursor that contains the hydroxypropane and sulfonic acid groups. One common method involves the use of tert-butylamine, 2-hydroxypropane-1-sulfonic acid, and appropriate catalysts under controlled conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable production of the compound with high yield and purity. The use of flow microreactor systems also enhances the safety and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfinic acids or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function. The hydroxy and sulfonic acid groups may also play roles in the compound’s reactivity and binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylamine: A simpler compound with a similar tert-butylamino group but lacking the hydroxy and sulfonic acid groups.
2-Hydroxypropane-1-sulfonic acid: Contains the hydroxy and sulfonic acid groups but lacks the tert-butylamino group.
N-(tert-Butyl)-2-hydroxypropane-1-sulfonamide: A related compound with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
The presence of the tert-butylamino group, hydroxy group, and sulfonic acid group allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
906073-16-3 |
|---|---|
Formule moléculaire |
C7H17NO4S |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
3-(tert-butylamino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO4S/c1-7(2,3)8-4-6(9)5-13(10,11)12/h6,8-9H,4-5H2,1-3H3,(H,10,11,12) |
Clé InChI |
STSFHHRETQFQOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(CS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


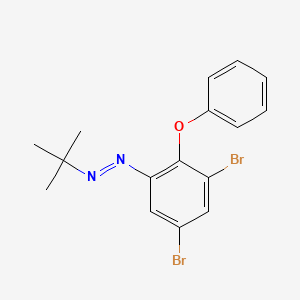
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
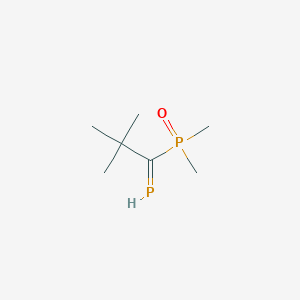

![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
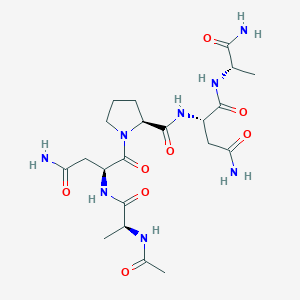
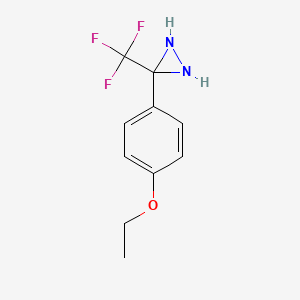
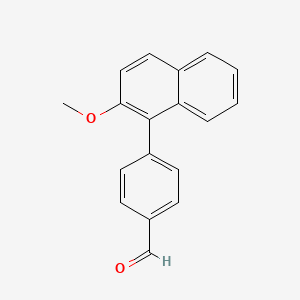
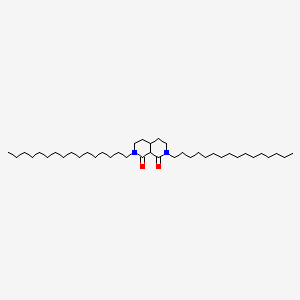
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
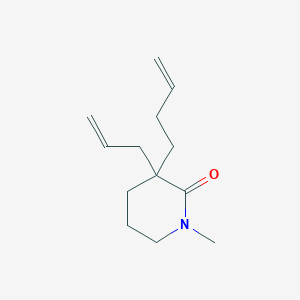
![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)

